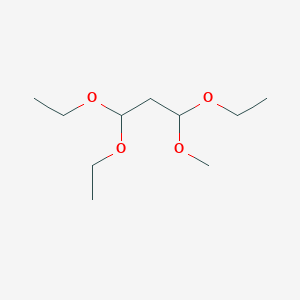
1,1,3-Triethoxy-3-methoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Triethoxy-3-methoxypropane is an organic compound with the molecular formula C10H22O4. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3-Triethoxy-3-methoxypropane can be synthesized through the reaction of 3-methoxypropanal with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors where the reactants are mixed and heated under controlled conditions. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Triethoxy-3-methoxypropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are commonly used.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1,1,3-Triethoxy-3-methoxypropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1,3-Triethoxy-3-methoxypropane involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to participate in a wide range of reactions, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Triethoxy-3-methoxypropane: Similar in structure but differs in the position of the ethoxy groups.
1,1,3,3-Tetraethoxypropane: Contains an additional ethoxy group compared to 1,1,3-Triethoxy-3-methoxypropane
Uniqueness
This compound is unique due to its specific arrangement of ethoxy and methoxy groups, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
5468-58-6 |
|---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,1,3-triethoxy-3-methoxypropane |
InChI |
InChI=1S/C10H22O4/c1-5-12-9(11-4)8-10(13-6-2)14-7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
UWWDYOBQPQWHNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(OCC)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
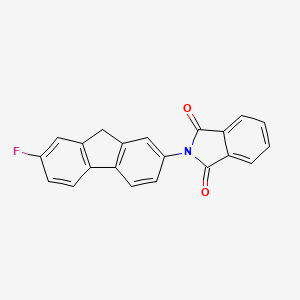
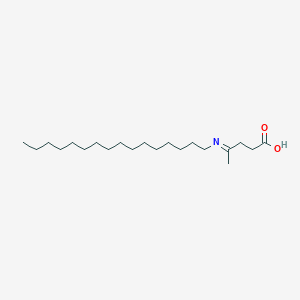
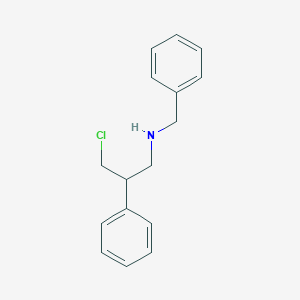

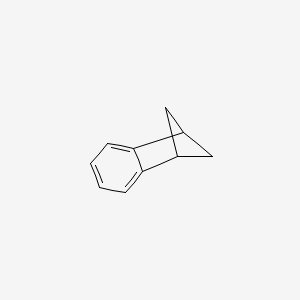

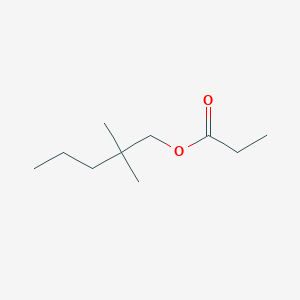
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)
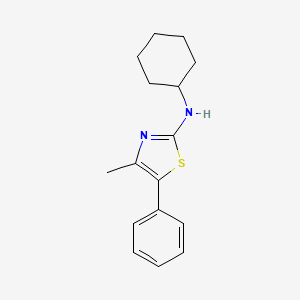
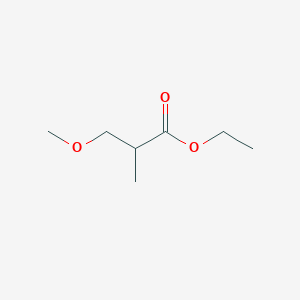

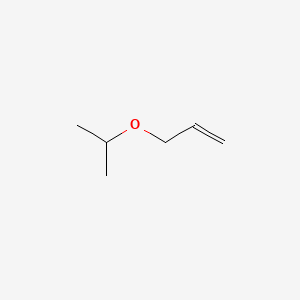
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
